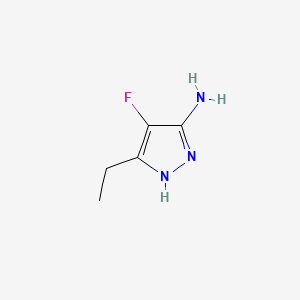![molecular formula C14H15N B13631499 3',4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13631499.png)
3',4-Dimethyl-[1,1'-biphenyl]-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4-Dimethyl-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C15H17N It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups at the 3’ and 4’ positions and an amine group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4-Dimethyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Methyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of 3’,4-Dimethyl-[1,1’-biphenyl]-3-amine may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3’,4-Dimethyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield nitro derivatives, while reduction with lithium aluminum hydride can regenerate the amine.
Wissenschaftliche Forschungsanwendungen
3’,4-Dimethyl-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3’,4-Dimethyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the biphenyl core provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4’-Dimethyl-1,1’-biphenyl: Similar structure but lacks the amine group.
3,3’-Dimethyl-1,1’-biphenyl: Similar structure with methyl groups at different positions.
4,4’-Dimethyl-1,1’-biphenyl: Similar structure with methyl groups at the 4 and 4’ positions.
Uniqueness
3’,4-Dimethyl-[1,1’-biphenyl]-3-amine is unique due to the presence of both methyl groups and an amine group, which confer distinct chemical and biological properties. The specific positioning of these groups can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H15N |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
2-methyl-5-(3-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-4-3-5-12(8-10)13-7-6-11(2)14(15)9-13/h3-9H,15H2,1-2H3 |
InChI-Schlüssel |
CWVVHZPRDDGBOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


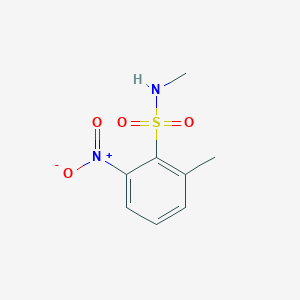
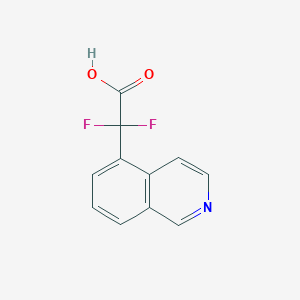
![(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13631424.png)
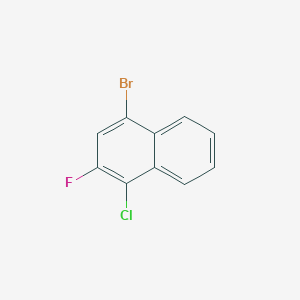
![7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13631432.png)

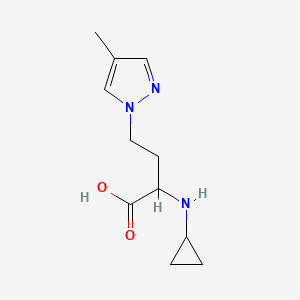
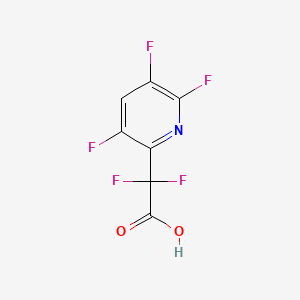

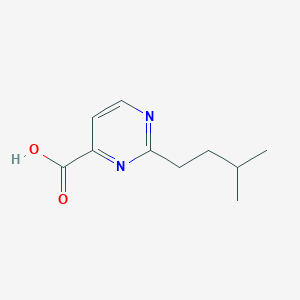
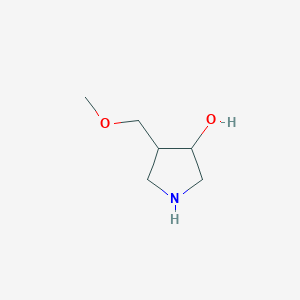
![Tetrahydro-1H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole](/img/structure/B13631506.png)

